molecular formula C19H33N3O2 B6993002 N-ethyl-N-(2-ethylbutyl)-1-(2-morpholin-4-ylethyl)pyrrole-2-carboxamide

N-ethyl-N-(2-ethylbutyl)-1-(2-morpholin-4-ylethyl)pyrrole-2-carboxamide

Cat. No.: B6993002
M. Wt: 335.5 g/mol
InChI Key: WYEIFJAQCDGIKX-UHFFFAOYSA-N
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Description

“N-ethyl-N-(2-ethylbutyl)-1-(2-morpholin-4-ylethyl)pyrrole-2-carboxamide” is a synthetic organic compound that belongs to the class of pyrrole carboxamides. Compounds in this class are often studied for their potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound, which includes a pyrrole ring, a morpholine moiety, and multiple alkyl groups, suggests it may have interesting chemical and biological properties.

Properties

IUPAC Name

N-ethyl-N-(2-ethylbutyl)-1-(2-morpholin-4-ylethyl)pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33N3O2/c1-4-17(5-2)16-21(6-3)19(23)18-8-7-9-22(18)11-10-20-12-14-24-15-13-20/h7-9,17H,4-6,10-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEIFJAQCDGIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CN(CC)C(=O)C1=CC=CN1CCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-ethyl-N-(2-ethylbutyl)-1-(2-morpholin-4-ylethyl)pyrrole-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Introduction of the Carboxamide Group: This step often involves the reaction of the pyrrole with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under conditions that favor amide bond formation.

    Alkylation Reactions:

    Attachment of the Morpholine Moiety: This step may involve nucleophilic substitution reactions where the morpholine ring is introduced to the ethyl chain attached to the pyrrole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“N-ethyl-N-(2-ethylbutyl)-1-(2-morpholin-4-ylethyl)pyrrole-2-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at different positions, particularly at the alkyl chains or the pyrrole ring.

    Reduction: Reduction reactions could target the carboxamide group or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrrole ring or the morpholine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution Reagents: Alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, “N-ethyl-N-(2-ethylbutyl)-1-(2-morpholin-4-ylethyl)pyrrole-2-carboxamide” might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in the development of new materials or catalysts.

Biology and Medicine

In biological and medicinal research, this compound could be investigated for its potential pharmacological activities. Compounds with similar structures have been studied for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of the morpholine ring and the pyrrole moiety suggests it might interact with biological targets such as enzymes or receptors.

Industry

Industrially, this compound could be used in the development of new polymers, coatings, or other materials that benefit from its specific chemical properties.

Mechanism of Action

The mechanism of action of “N-ethyl-N-(2-ethylbutyl)-1-(2-morpholin-4-ylethyl)pyrrole-2-carboxamide” would depend on its specific biological or chemical context. In a biological setting, it might interact with molecular targets such as enzymes, receptors, or ion channels. The pyrrole ring and morpholine moiety could facilitate binding to these targets, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-N-(2-ethylbutyl)-1-(2-piperidin-4-ylethyl)pyrrole-2-carboxamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    N-ethyl-N-(2-ethylbutyl)-1-(2-morpholin-4-ylethyl)pyrrole-2-carboxylate: An ester derivative of the original compound.

    N-ethyl-N-(2-ethylbutyl)-1-(2-morpholin-4-ylethyl)pyrrole-2-sulfonamide: A sulfonamide derivative with potentially different chemical and biological properties.

Uniqueness

The unique combination of the pyrrole ring, morpholine moiety, and specific alkyl groups in “N-ethyl-N-(2-ethylbutyl)-1-(2-morpholin-4-ylethyl)pyrrole-2-carboxamide” distinguishes it from other similar compounds. This unique structure could confer distinct chemical reactivity and biological activity, making it a compound of interest for further research and development.

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